![molecular formula C10H13NO3 B1273401 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid CAS No. 37409-33-9](/img/structure/B1273401.png)
2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid
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Overview
Description
“2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid” is a chemical compound with the molecular formula C10H13NO3 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the total synthesis of a novel cyclodepsipeptide homophymine A was achieved by Evans’ asymmetric alkylation and the anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester .Molecular Structure Analysis
The molecular structure of “2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid” can be represented by the InChI code: 1S/C10H13NO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3, (H,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid” include a molecular weight of 195.22 . It is a powder at room temperature .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential in combating microbial infections. It has been shown to exhibit a broad spectrum of antibacterial activities, which could be valuable in developing new antibiotics to address the growing issue of antibiotic resistance .
Antifungal Properties
Similar to its antibacterial capabilities, this compound also possesses antifungal properties. This makes it a candidate for the development of antifungal agents, which are crucial in treating diseases caused by fungal pathogens .
Antioxidant Potential
The antioxidant property of this compound is significant due to its ability to scavenge free radicals. This characteristic can be harnessed in pharmaceuticals to help protect cells from oxidative stress, which is implicated in various chronic diseases .
Anticancer Research
Research has indicated that this compound may have anticancer properties. Its ability to inhibit the growth of cancer cells can be pivotal in the development of new chemotherapeutic agents .
Enzyme Inhibition
The compound has been used in molecular docking studies to explore its fit within the active site of enzymes, such as the MurB protein of Staphylococcus aureus. This suggests potential applications in designing enzyme inhibitors that can disrupt bacterial cell wall synthesis .
Chemical Synthesis and Organic Reactions
In organic chemistry, this compound serves as a building block in various synthetic pathways. It can undergo reactions such as Thia-Michael addition, which is useful in creating a diverse range of chemical entities for further pharmacological evaluation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-5-3-7(8(11)10(13)14)4-6(2)9(5)12/h3-4,8,12H,11H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZLDONAHITOKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392722 |
Source
|
Record name | Amino(4-hydroxy-3,5-dimethylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid | |
CAS RN |
37409-33-9 |
Source
|
Record name | Amino(4-hydroxy-3,5-dimethylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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